molecular formula C33H30O6 B13647630 4-[3,5-bis(4-carboxyphenyl)-2,4,6-triethylphenyl]benzoic acid

4-[3,5-bis(4-carboxyphenyl)-2,4,6-triethylphenyl]benzoic acid

Cat. No.: B13647630
M. Wt: 522.6 g/mol
InChI Key: AAJZYSSISDUBAM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,5-bis(4-carboxyphenyl)-2,4,6-triethylphenyl]benzoic acid typically involves a multi-step process. One common method includes the reaction of 1,3,5-tris(4-methylphenyl)benzene with nitric acid and water under hydrothermal conditions at 170°C for 24 hours. The resulting product is then treated with sodium hydroxide to adjust the pH to a weakly alkaline state, followed by acidification with hydrochloric acid to precipitate the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[3,5-bis(4-carboxyphenyl)-2,4,6-triethylphenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration and bromine for halogenation are commonly employed[][3].

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes[3][3].

Scientific Research Applications

4-[3,5-bis(4-carboxyphenyl)-2,4,6-triethylphenyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3,5-bis(4-carboxyphenyl)-2,4,6-triethylphenyl]benzoic acid involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3,5-bis(4-carboxyphenyl)-2,4,6-triethylphenyl]benzoic acid stands out due to its triethylphenyl core, which adds steric bulk and can influence its reactivity and interactions with other molecules. This makes it particularly useful in the synthesis of complex materials and in applications requiring specific molecular interactions .

Properties

Molecular Formula

C33H30O6

Molecular Weight

522.6 g/mol

IUPAC Name

4-[3,5-bis(4-carboxyphenyl)-2,4,6-triethylphenyl]benzoic acid

InChI

InChI=1S/C33H30O6/c1-4-25-28(19-7-13-22(14-8-19)31(34)35)26(5-2)30(21-11-17-24(18-12-21)33(38)39)27(6-3)29(25)20-9-15-23(16-10-20)32(36)37/h7-18H,4-6H2,1-3H3,(H,34,35)(H,36,37)(H,38,39)

InChI Key

AAJZYSSISDUBAM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=C1C2=CC=C(C=C2)C(=O)O)CC)C3=CC=C(C=C3)C(=O)O)CC)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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